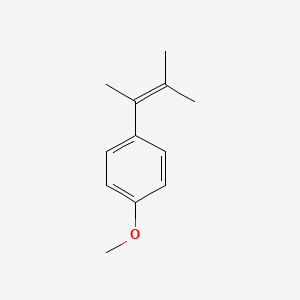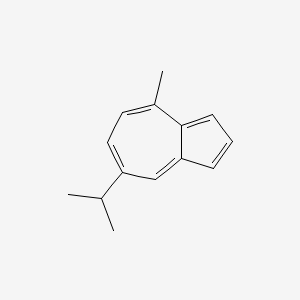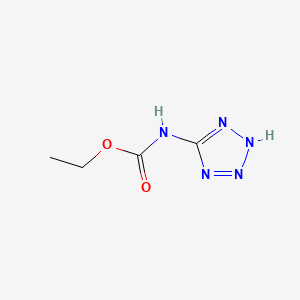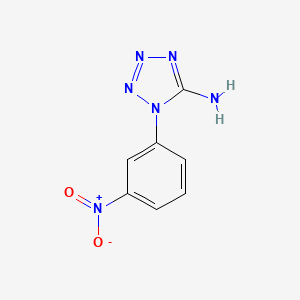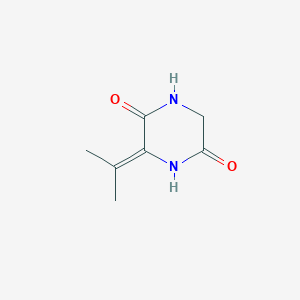
Germanium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-nickel compounds, particularly nickel germanides, are intermetallic materials that have garnered significant interest due to their unique properties and potential applications in various fields. Germanium (Ge) is a lustrous, hard, grayish-white metalloid, while nickel (Ni) is a silver-white metal known for its strength and corrosion resistance. When combined, these elements form compounds that exhibit remarkable electronic, catalytic, and structural properties.
Synthetic Routes and Reaction Conditions:
Colloidal Synthesis: Germanium nanoparticles can be synthesized using colloidal methods, which involve the reduction of germanium precursors in the presence of stabilizing agents.
Cluster Expansion and Vertex Substitution: This method involves the reaction of hypersilyl-functionalized Zintl cluster salts with nickel reagents, leading to the formation of various nickel germanide clusters.
Industrial Production Methods:
Atomic Layer Deposition (ALD): This technique allows for the precise deposition of thin films of nickel germanides, which are essential for applications in microelectronics and catalysis.
Direct Current (DC) or Radio Frequency (RF) Sputtering: These methods are used to produce high-purity samples of nickel germanides by sputtering nickel and germanium targets in a controlled environment.
Types of Reactions:
Substitution: Nickel germanides can participate in substitution reactions, where ligands or atoms in the compound are replaced by other species.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used to oxidize germanium-nickel compounds.
Reducing Agents: Hydrogen gas (H₂) and carbon monoxide (CO) are used in reduction reactions.
Major Products:
Oxides: GeO₂ and NiO are common products of oxidation reactions.
Elemental Forms: Elemental germanium and nickel are products of reduction reactions.
Chemistry:
Biology and Medicine:
Biomedical Applications: Germanium compounds have shown potential in biomedicine due to their biological activity, including antiviral and immunomodulatory effects.
Industry:
Mechanism of Action
The mechanism by which germanium-nickel compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The catalytic properties of nickel germanides are attributed to their ability to facilitate electron transfer and lower activation energy in chemical reactions.
Biological Activity: Germanium compounds can modulate immune responses and exhibit antiviral properties by interacting with cellular pathways involved in inflammation and immunity.
Comparison with Similar Compounds
Nickel Palladium Germanides: These compounds are also used in nano-electronic applications and exhibit similar phase formation behavior.
Germanium Chalcogenides: Compounds such as germanium sulfide (GeS) and germanium selenide (GeSe) share similar semiconductor properties with nickel germanides.
Uniqueness:
Electronic Properties: Nickel germanides exhibit unique electronic properties that make them suitable for specific applications in microelectronics and catalysis.
Catalytic Efficiency: The catalytic efficiency of nickel germanides is often superior to that of other germanium compounds due to the synergistic effects of nickel and germanium.
Properties
Molecular Formula |
GeNi |
|---|---|
Molecular Weight |
131.32 g/mol |
IUPAC Name |
germanium;nickel |
InChI |
InChI=1S/Ge.Ni |
InChI Key |
TXFYZJQDQJUDED-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
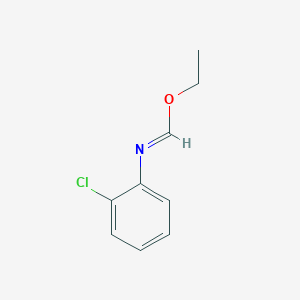
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
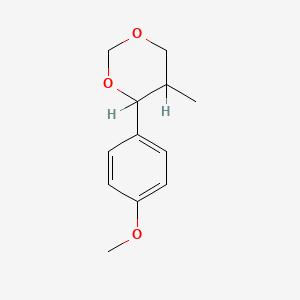
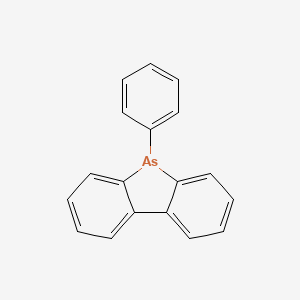

![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
